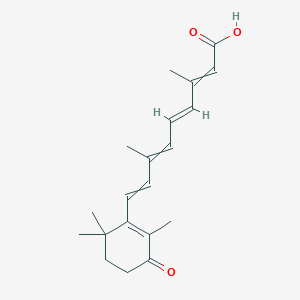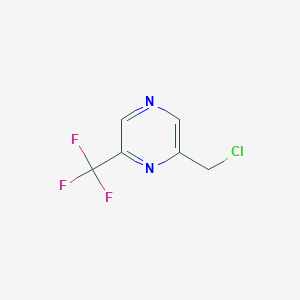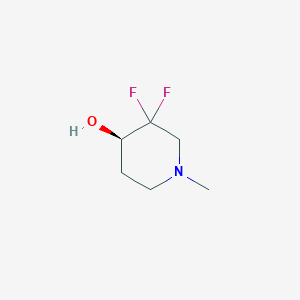
(R)-3,3-difluoro-1-methylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3,3-difluoro-1-methylpiperidin-4-ol is a fluorinated piperidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3-difluoro-1-methylpiperidin-4-ol typically involves the fluorination of a piperidine precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of ®-3,3-difluoro-1-methylpiperidin-4-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-3,3-difluoro-1-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroketones, while substitution reactions can produce a variety of fluorinated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3,3-difluoro-1-methylpiperidin-4-ol is used as a building block for the synthesis of more complex molecules. Its fluorinated structure can impart unique properties to the resulting compounds, such as increased metabolic stability and altered electronic characteristics.
Biology
In biological research, this compound can be used to study the effects of fluorination on biological activity. Fluorinated compounds often exhibit different binding affinities and selectivities compared to their non-fluorinated counterparts.
Medicine
In medicinal chemistry, ®-3,3-difluoro-1-methylpiperidin-4-ol is explored for its potential as a pharmacophore in drug design. Its unique structure may lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, polymers, and other specialty chemicals. Its fluorinated nature can enhance the performance and durability of these products.
Mecanismo De Acción
The mechanism of action of ®-3,3-difluoro-1-methylpiperidin-4-ol involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,3-difluoro-1-methylpiperidine: Lacks the hydroxyl group, which may result in different reactivity and biological activity.
4-hydroxy-1-methylpiperidine: Lacks the fluorine atoms, which can affect its metabolic stability and electronic properties.
3,3-difluoro-4-hydroxypiperidine: Similar structure but different stereochemistry, which can influence its interactions with molecular targets.
Uniqueness
®-3,3-difluoro-1-methylpiperidin-4-ol is unique due to the combination of fluorine atoms and a hydroxyl group on the piperidine ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H11F2NO |
|---|---|
Peso molecular |
151.15 g/mol |
Nombre IUPAC |
(4R)-3,3-difluoro-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H11F2NO/c1-9-3-2-5(10)6(7,8)4-9/h5,10H,2-4H2,1H3/t5-/m1/s1 |
Clave InChI |
BSUIXAFRVBJAOF-RXMQYKEDSA-N |
SMILES isomérico |
CN1CC[C@H](C(C1)(F)F)O |
SMILES canónico |
CN1CCC(C(C1)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B12441741.png)
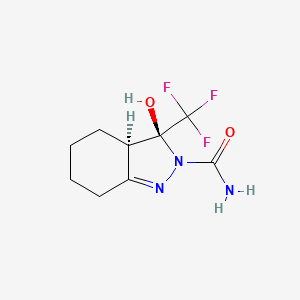
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B12441748.png)

![2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B12441763.png)
![(Z)-2-Methyl-2-butenoic acid (Z)-2-[[3-(7-methoxy-1,3-benzodioxole-5-yl)-2-propenyloxy]carbonyl]-2-butenyl ester](/img/structure/B12441771.png)
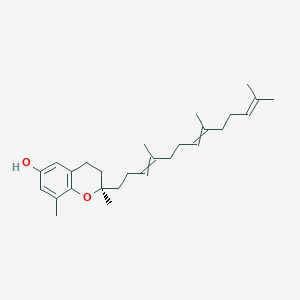
![7-methoxy-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12441779.png)
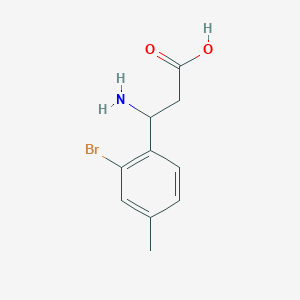

![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]-](/img/structure/B12441801.png)
![[1-(2-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12441802.png)
